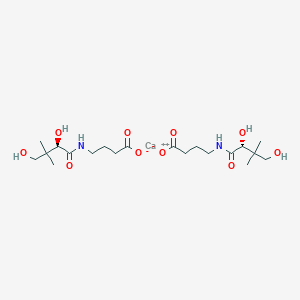

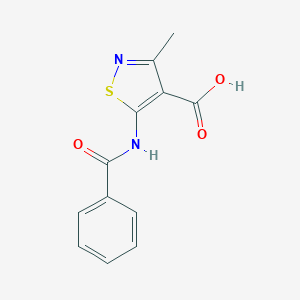

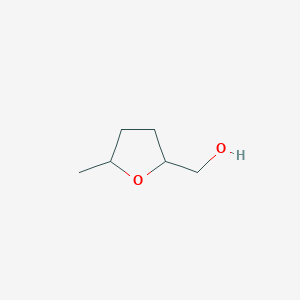

5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The synthesis of related thiazole compounds involves cyclization reactions that form the characteristic thiazole ring. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates a typical method for forming thiazole derivatives, achieved by reacting thioamide with 2-chloroacetoacetate, resulting in yields above 60% (Tang Li-jua, 2015). Although this does not directly describe the synthesis of 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid, it illustrates a common approach in thiazole chemistry that could be adapted for its synthesis.

Molecular Structure Analysis The molecular structure of thiazole derivatives is characterized by spectroscopic techniques such as IR, ~1H NMR, and MS spectra. These techniques confirm the presence of the thiazole ring and provide information on substituent patterns, which are critical for understanding the compound's reactivity and properties (Tang Li-jua, 2015).

Chemical Reactions and Properties Thiazole compounds participate in various chemical reactions, including heterocyclization with bifunctional reagents to produce new heterocyclic compounds. For instance, thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid undergo reactions to generate polycyclic ensembles containing a thiazole fragment, demonstrating the versatility of thiazole derivatives in synthetic chemistry (N. Belskaya et al., 2009).

Physical Properties Analysis The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and substituents. For example, the crystal structure of related compounds provides insights into the spatial arrangement and potential intermolecular interactions, which can affect their physical properties and reactivity (P. Kosma et al., 2012).

Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Agents

Research has focused on developing alternative antioxidant and anti-inflammatory agents using benzothiazole derivatives. A study synthesized benzofused thiazole derivatives and evaluated their in vitro antioxidant and anti-inflammatory activities. Compounds exhibited potential antioxidant activity against various reactive species and showed distinct anti-inflammatory activity compared to standard references. This indicates that benzothiazole derivatives could serve as templates for new anti-inflammatory agents and antioxidants (Raut et al., 2020).

Synthetic Utilities in Chemistry

Benzothiazole and its derivatives are pivotal in the synthesis of complex molecules due to their reactivity and structural versatility. Research reviews have highlighted methods for synthesizing benzimidazoles, quinoxalines, and benzo[diazepines from o-phenylenediamines and electrophilic reagents, showcasing the broad utility of azolylthiazoles in generating biologically relevant compounds (Ibrahim, 2011).

Medicinal Chemistry and Drug Discovery

Benzothiazole derivatives exhibit a wide range of pharmacological activities, making them significant in medicinal chemistry. These compounds have been investigated for their anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. The structural diversity and less toxic effects of benzothiazole derivatives enhance their activities, affirming their importance in drug development and discovery processes (Bhat & Belagali, 2020).

Propiedades

IUPAC Name |

5-benzamido-3-methyl-1,2-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-7-9(12(16)17)11(18-14-7)13-10(15)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBBHXRZEFDRKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C(=O)O)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10529015 |

Source

|

| Record name | 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid | |

CAS RN |

25391-97-3 |

Source

|

| Record name | 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)

![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)